2-Ethylproline

Overview

Description

2-Ethylproline (2EP, or 2-ethyl-L-proline) is an amino acid derivative with a wide range of applications in the scientific and medical fields. It is a synthetic compound that has been used as a chiral building block for the synthesis of many biologically active compounds, as well as a tool for studying the structure and function of proteins. 2EP has been used in various biochemical and physiological studies, and has been found to have numerous advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Bioactive Peptides

2-Ethylproline is utilized in the synthesis of bioactive peptides. Due to its unique structure, it can induce specific conformations in peptides, which is crucial for their biological activity. This application is significant in the development of peptide-based drugs that can mimic or inhibit the action of natural peptides in the body .

Stabilization of Peptide Secondary Structures

The incorporation of 2-Ethylproline into peptides can stabilize secondary structures such as β-turns or polyproline helices. This stabilization is essential for the structural integrity of peptides and proteins, which can affect their function and interaction with other biomolecules .

Peptidomimetics Development

Peptidomimetics are compounds that mimic the biological activity of peptides but with enhanced stability and bioavailability. 2-Ethylproline serves as a building block in the design of peptidomimetics, contributing to the creation of more effective therapeutic agents .

Abiotic Stress Tolerance in Plants

In plant research, 2-Ethylproline is investigated for its role in abiotic stress tolerance. It may help plants cope with environmental stresses such as drought, salinity, and extreme temperatures by acting as an osmoprotectant and regulating the cellular antioxidant system .

Metal Chelation and Detoxification

2-Ethylproline has potential applications in metal chelation, where it can form complexes with metal ions. This property is useful in bioremediation processes to detoxify environments contaminated with heavy metals .

Study of Cellular Metabolism

Researchers use 2-Ethylproline analogues to study cellular metabolism and the regulation of macromolecule synthesis. These studies are fundamental in understanding the metabolic pathways and regulatory mechanisms within cells .

Mechanism of Action

Target of Action

It is known that proline, a structurally similar compound, plays a significant role in various biological processes . It is involved in protein synthesis and structure, influencing the folding and stability of proteins .

Mode of Action

For instance, it can act as a signaling molecule, an antioxidative defense molecule, and a metal chelator .

Biochemical Pathways

Proline biosynthesis and degradation have been extensively studied, and it’s known that proline accumulates in response to multiple types of stress . Proline metabolism involves the interconversion of proline and glutamate, a process linked to cellular energetics directly via the respiratory electron transport chain .

Pharmacokinetics

Theophylline is well absorbed when taken orally, with peak concentrations occurring from 0.5 to 2.0 hours . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .

Result of Action

Proline metabolism can profoundly influence cell death and survival in microorganisms, plants, and animals .

Action Environment

For instance, proline accumulation in plants plays a crucial role in stress tolerance .

properties

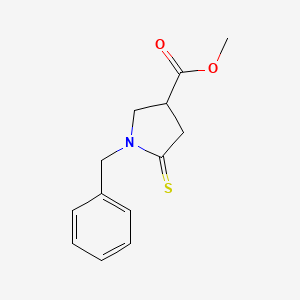

IUPAC Name |

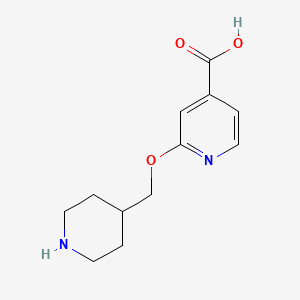

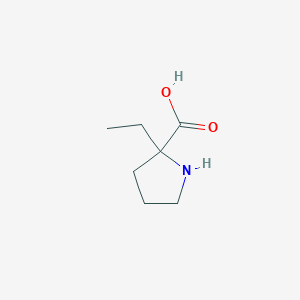

2-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWGHTVXGZCNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylproline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)

![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)